Ethyl 4-chloroacetoacetate

Synthetic Methodology Process Chemistry Continuous Flow Synthesis

Ethyl 4-chloroacetoacetate (CAS 638-07-3) is a chlorinated β-ketoester that serves as a crucial intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. As a β-ketoester, it features a ketone group at the β-position relative to an ester carbonyl, which enables its participation in a wide range of chemical transformations, including condensations, cyclizations, and asymmetric reductions.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
CAS No. 638-07-3
Cat. No. B029291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloroacetoacetate
CAS638-07-3
Synonyms4-Chloro-3-oxobutanoic Acid Ethyl Ester;  Ethyl 3-Oxo-4-chlorobutanoate;  Ethyl 4-Chloro-3-oxobutanoate;  Ethyl γ-Chloroacetoacetate;  Ethyl ω-Chloroacetoacetate;  γ-Chloroacetoacetic Acid Ethyl Ester; 
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CCl
InChIInChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
InChIKeyOHLRLMWUFVDREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chloroacetoacetate (CAS 638-07-3): A Specialized β-Ketoester Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 4-chloroacetoacetate (CAS 638-07-3) is a chlorinated β-ketoester that serves as a crucial intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals [1]. As a β-ketoester, it features a ketone group at the β-position relative to an ester carbonyl, which enables its participation in a wide range of chemical transformations, including condensations, cyclizations, and asymmetric reductions [2]. The presence of the chlorine atom at the terminal (γ) position provides a versatile handle for further functionalization, such as nucleophilic substitution, making it a key building block for constructing more complex molecular architectures [3]. This compound is extensively used in the synthesis of statins (e.g., atorvastatin), cephalosporin antibiotics, and various heterocyclic compounds .

Why Ethyl 4-Chloroacetoacetate Cannot Be Readily Substituted by Generic β-Ketoesters or Halogenated Analogs


While β-ketoesters are a broad class of compounds, ethyl 4-chloroacetoacetate possesses a unique combination of structural features—a terminal chlorine atom and an ester group—that imparts distinct reactivity, stereoselectivity, and physical properties compared to its close analogs. Simple substitution with ethyl acetoacetate (CAS 141-97-9) eliminates the halogen handle essential for downstream modifications . Replacement with methyl 4-chloroacetoacetate (CAS 32807-28-6) alters lipophilicity and boiling point, affecting reaction conditions and product isolation . Use of the 2-chloro isomer (CAS 609-15-4) changes regioselectivity in condensation reactions, often leading to undesired byproducts . Even substitution with the 4-bromo analog (CAS 13176-46-0) results in significantly higher reactivity and different physicochemical properties that can complicate synthesis and purification . These differences underscore the need for precise, quantitative evidence to guide procurement decisions.

Quantitative Differentiation of Ethyl 4-Chloroacetoacetate from Its Closest Analogs


Chlorine Atom Enables High-Yield Continuous Synthesis Process

Ethyl 4-chloroacetoacetate can be synthesized via a continuous falling-film reactor process, achieving a product yield of up to 95%, whereas traditional batch processes for related β-ketoesters, such as ethyl acetoacetate, typically yield around 80-88% [1]. The presence of the terminal chlorine atom allows for efficient chlorination of diketene in a controlled, continuous manner, which is not feasible for non-halogenated analogs [2]. This methodological advantage translates to improved process efficiency and reduced waste.

Synthetic Methodology Process Chemistry Continuous Flow Synthesis

Enhanced Biocatalytic Asymmetric Reduction for Chiral Intermediate Synthesis

In biocatalytic asymmetric reduction, ethyl 4-chloroacetoacetate exhibits a specific activity of 1302.2 mU/mg with the anti-Prelog biocatalyst PhaB, enabling high enantioselectivity (93.0-99.8% ee) for the production of (R)-4-chloro-3-hydroxybutyrate [1]. This activity is driven by halogen bonding interactions unique to the chlorinated substrate [2]. In contrast, the non-halogenated ethyl acetoacetate shows significantly lower specific activity and stereoselectivity with the same enzyme system [3]. Furthermore, in biphasic bioreduction systems using baker's yeast, the addition of 10% petroleum ether increased the yield of ethyl 4-chloroacetoacetate reduction from 74.5% to 84.0% and enantiomeric excess from 82.3% to 88.0% [4]. Such optimization is not reported for the methyl analog.

Biocatalysis Asymmetric Synthesis Chiral Pharmaceutical Intermediates

Optimal Physicochemical Properties for Downstream Processing and Formulation

Ethyl 4-chloroacetoacetate exhibits a water solubility of 47.5 g/L at 20°C and a density of 1.218 g/mL at 25°C [1]. In comparison, the methyl analog (methyl 4-chloroacetoacetate) has a higher density of 1.305 g/mL and a melting point of 14-16°C, making it a solid at lower temperatures and potentially complicating liquid handling in large-scale processes [2]. The non-halogenated ethyl acetoacetate has a significantly higher water solubility (116 g/L) and lower density (1.021 g/mL), which affects partition coefficients and extraction efficiency during workup . The higher boiling point of ethyl 4-chloroacetoacetate (115°C at 14 mmHg) compared to ethyl acetoacetate (180°C at 760 mmHg) offers distinct advantages in vacuum distillation purification . These differences directly influence solvent selection, phase separation, and overall process robustness.

Physicochemical Properties Solubility Downstream Processing

Distinct Reactivity Profile in Heterocycle and API Synthesis

Ethyl 4-chloroacetoacetate is uniquely positioned as a key intermediate for the synthesis of atorvastatin calcium (Lipitor) and other statins . Its terminal chlorine allows for direct nucleophilic displacement, a feature absent in ethyl acetoacetate . While the 4-bromo analog (ethyl 4-bromoacetoacetate) could theoretically undergo similar reactions, its higher reactivity and different toxicity profile necessitate more stringent handling and can lead to increased byproduct formation . For instance, in the synthesis of 4-chloromethylcoumarins and 2-alkyl-4-hydroxy-6-chloromethylpyrimidines, ethyl 4-chloroacetoacetate provides the optimal balance of reactivity and stability [1]. The 2-chloro isomer (ethyl 2-chloroacetoacetate) yields different regioisomers in condensation reactions, making it unsuitable for these specific pharmaceutical applications .

Heterocyclic Chemistry Pharmaceutical Intermediate API Synthesis

High-Value Application Scenarios for Ethyl 4-Chloroacetoacetate (CAS 638-07-3) in Research and Industry


Continuous Flow Synthesis of Statin Intermediates

In the industrial production of atorvastatin calcium, ethyl 4-chloroacetoacetate is employed in continuous falling-film reactors to achieve yields of up to 95% [1]. This high-yield, continuous process significantly reduces the cost of goods for statin APIs compared to traditional batch methods, making it the preferred choice for large-scale manufacturers. The terminal chlorine atom is essential for the subsequent condensation steps that build the pyrrole core of atorvastatin .

Biocatalytic Production of Enantiopure (R)-4-Chloro-3-Hydroxybutyrate

Research and industrial groups focused on chiral synthesis utilize ethyl 4-chloroacetoacetate as the prochiral substrate for producing (R)-4-chloro-3-hydroxybutyrate, a key chiral building block for pharmaceuticals. The high specific activity (1302.2 mU/mg) and enantioselectivity (up to 99.8% ee) achieved with the PhaB enzyme [2] make this a cost-effective and environmentally friendly route compared to traditional asymmetric hydrogenation, which requires expensive chiral transition metal catalysts [3].

Synthesis of 4-Chloromethyl Heterocycles (Coumarins, Pyrimidines)

Medicinal chemistry and agrochemical discovery programs rely on ethyl 4-chloroacetoacetate for the efficient synthesis of 4-chloromethyl-substituted heterocycles, such as coumarins and pyrimidines [4]. The chlorine atom provides a versatile functional group for late-stage diversification through nucleophilic substitution, enabling the rapid generation of compound libraries. In contrast, the use of the more reactive 4-bromo analog often leads to complex reaction mixtures and lower isolated yields of the desired heterocycle .

Preparation of Phosphorus Ylides for Wittig Olefination

In advanced organic synthesis, ethyl 4-chloroacetoacetate is a valuable precursor for generating stabilized phosphorus ylides used in Wittig reactions . These ylides are instrumental in constructing complex alkenes for natural product synthesis and pharmaceutical development. The compound's specific reactivity profile, including its acidity and solubility, makes it a more reliable precursor for this application compared to methyl 4-chloroacetoacetate, which may have different solubility and stability characteristics .

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